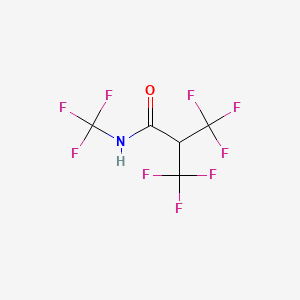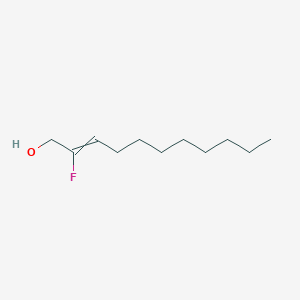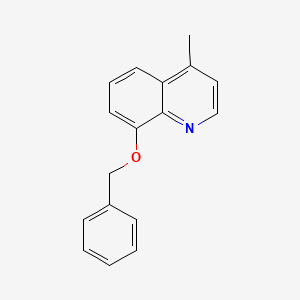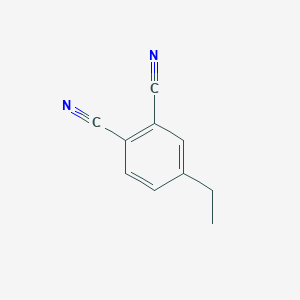![molecular formula C23H14O3 B14336401 2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 104332-53-8](/img/structure/B14336401.png)
2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one is a complex organic compound known for its unique chemical structure and properties It belongs to the class of furobenzopyran derivatives, which are characterized by a fused ring system containing both furan and benzopyran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one typically involves a multi-step process. One efficient method is the three-component reaction involving aromatic aldehydes, 4-hydroxycoumarin, and phenacyl pyridinium bromide. This reaction is catalyzed by SiO2 nanoparticles under solvent-free conditions, making it environmentally friendly. The reaction proceeds rapidly with high yields and minimal catalyst loading .
Industrial Production Methods
While specific industrial production methods for 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one are not extensively documented, the principles of green chemistry and efficient catalysis are likely employed to scale up the synthesis. The use of recyclable catalysts and solvent-free conditions are key considerations in industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: Its unique structure makes it a candidate for materials science applications, including the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenyl-4H-chromen-4-one: Shares a similar core structure but lacks the furan ring.
2,3-Diphenyl-4H-benzofuro[3,2-c]pyrrolo[3,2-c]benzopyran-4-one: Contains additional fused rings, making it more complex.
4H-1-Benzopyran-4-one derivatives: Various derivatives with different substituents on the benzopyran ring
Uniqueness
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one is unique due to its fused furan and benzopyran rings, which confer distinct chemical and physical properties
Propiedades
Número CAS |
104332-53-8 |
|---|---|
Fórmula molecular |
C23H14O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2,3-diphenylfuro[3,2-c]chromen-4-one |
InChI |
InChI=1S/C23H14O3/c24-23-20-19(15-9-3-1-4-10-15)21(16-11-5-2-6-12-16)26-22(20)17-13-7-8-14-18(17)25-23/h1-14H |
Clave InChI |
PVKPOYQVNPAKQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)




![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)



![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)



